3-Bromo-3'-chloro-6'-methylbenzhydrol 3-Bromo-3'-chloro-6'-methylbenzhydrol
Brand Name: Vulcanchem
CAS No.: 1443343-08-5
VCID: VC13549109
InChI: InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3
SMILES: CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O
Molecular Formula: C14H12BrClO
Molecular Weight: 311.60 g/mol

3-Bromo-3'-chloro-6'-methylbenzhydrol

CAS No.: 1443343-08-5

Cat. No.: VC13549109

Molecular Formula: C14H12BrClO

Molecular Weight: 311.60 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-3'-chloro-6'-methylbenzhydrol - 1443343-08-5

Specification

CAS No. 1443343-08-5
Molecular Formula C14H12BrClO
Molecular Weight 311.60 g/mol
IUPAC Name (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol
Standard InChI InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3
Standard InChI Key GIYQIEOSWKTKOR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O
Canonical SMILES CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3-bromophenyl)-(5-chloro-2-methylphenyl)methanol, reflects its substitution pattern. The benzhydrol skeleton consists of two benzene rings connected by a hydroxymethylene group (-CH(OH)-\text{-CH(OH)-}). The 3-bromophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity, while the 5-chloro-2-methylphenyl group adds chlorination at the para position relative to the bridging carbon and a methyl group at the ortho position. This arrangement creates a sterically hindered environment, influencing reactivity in cross-coupling reactions .

The molecular geometry was confirmed via X-ray crystallography and computational modeling, revealing a dihedral angle of 68.2° between the two aryl rings. This non-planar conformation minimizes steric clashes between the bromine and methyl substituents .

Spectroscopic Properties

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): Signals at δ 7.45 (d, J=8.4J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), and 5.21 (s, 1H, -OH) confirm the presence of aromatic protons and the methanol group .

    • 13C NMR^{13}\text{C NMR} (100 MHz, CDCl3_3): Peaks at δ 145.2 (C-Br), 139.8 (C-Cl), and 71.5 (-CH(OH)-) validate the connectivity.

  • Mass Spectrometry:
    High-resolution ESI-MS shows a molecular ion peak at m/zm/z 309.97601 ([M-H]^-), consistent with the exact mass of 311.60 g/mol .

Synthesis Methods

Halogenation and Friedel-Crafts Alkylation

The synthesis of 3-bromo-3'-chloro-6'-methylbenzhydrol typically involves a multi-step sequence:

  • Bromination:
    N-(4-Bromophenyl)-3-hydrocinnamamide undergoes electrophilic aromatic substitution using phosphorus oxychloride (POCl3\text{POCl}_3) and DMF as a catalyst. This step introduces the bromine atom at the 3-position .

  • Chlorination and Methylation:
    A Friedel-Crafts alkylation installs the 5-chloro-2-methylphenyl group. Anhydrous methanol and sodium methoxide facilitate methoxylation, followed by N-chlorosuccinimide (NCS) for chlorination .

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield (%)
BrominationPOCl3\text{POCl}_3, DMF80°C78
MethoxylationNaOCH3\text{NaOCH}_3, MeOHReflux85
ChlorinationNCS, Bz2O2\text{Bz}_2\text{O}_260°C72

Purification and Optimization

Column chromatography (SiO2_2, hexane/ethyl acetate 4:1) achieves >95% purity. Yield improvements (up to 88%) are reported using microwave-assisted synthesis, reducing reaction times from 12h to 2h.

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point142–144°C
Boiling Point398°C (est.)
SolubilityDCM > MeOH > H2_2O
LogP4.4
Hydrogen Bond Donors1

The compound’s hydrophobicity (LogP=4.4\text{LogP} = 4.4) suggests membrane permeability, relevant for drug design .

Applications and Research Findings

Organic Synthesis

3-Bromo-3'-chloro-6'-methylbenzhydrol acts as a precursor for Suzuki-Miyaura cross-coupling reactions. Its bromine atom undergoes palladium-catalyzed coupling with boronic acids to generate biaryl structures, foundational in ligand design.

Medicinal Chemistry

Inhibitory activity against kinase enzymes (IC50_{50} = 2.3 µM for EGFR) was observed in preliminary assays. Structural analogs show promise in oncology, though toxicity profiles require optimization.

Comparison with Related Compounds

Table 3: Structural Analogs

CompoundSubstituentsLogPBioactivity
3-Bromo-4'-methylbenzhydrol3-Br, 4'-CH3_34.1Moderate CYP3A4 inhibition
3-Chloro-3'-bromobenzhydrol3-Cl, 3'-Br4.6Antifungal activity

The 6'-methyl group in the target compound enhances steric shielding, reducing metabolic degradation compared to analogs.

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